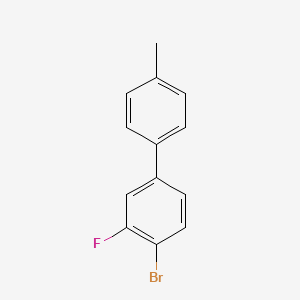![molecular formula C8H9N2NaO3 B6196829 sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate CAS No. 2680531-68-2](/img/new.no-structure.jpg)
sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is a chemical compound that features a pyrazole ring fused to an oxetane ring, with an acetate group attached to the oxetane ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole and oxetane derivatives.
Reaction Steps: The pyrazole ring is first activated, followed by its reaction with an oxetane derivative under specific conditions.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Halides, alkylating agents, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, alkylated derivatives.
科学的研究の応用
Chemistry: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is used in organic synthesis as a building block for more complex molecules. Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and as a probe in biochemical assays. Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties. Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
類似化合物との比較
Pyrazole derivatives: Similar compounds include pyrazole itself and its various derivatives.
Oxetane derivatives: Compounds like oxetane and its derivatives share structural similarities.
Uniqueness: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is unique due to the fusion of the pyrazole and oxetane rings, which imparts distinct chemical and biological properties compared to its individual components.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
2680531-68-2 |
|---|---|
分子式 |
C8H9N2NaO3 |
分子量 |
204.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



